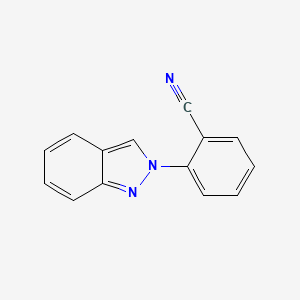
BENZONITRILE, o-(2H-INDAZOL-2-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZONITRILE, o-(2H-INDAZOL-2-YL)-: is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper acetate (Cu(OAc)₂) as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine species.
Ultrasound Synthesis: Another method involves a one-pot procedure that includes ultrasound synthesis under neat conditions followed by Cadogan’s cyclization.
Industrial Production Methods: Industrial production methods for indazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including electrophilic and nucleophilic substitutions, are common for indazole derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as copper or rhodium are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, oxidized derivatives, and reduced derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Biology: These compounds have shown promise as selective inhibitors of enzymes and receptors, making them valuable tools in biochemical research and drug discovery .
Medicine: Indazole derivatives are being investigated for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, indazole derivatives are used in the development of new materials, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of BENZONITRILE, o-(2H-INDAZOL-2-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups of the indazole derivative .
Comparison with Similar Compounds
1H-Indazole: Another indazole derivative with similar biological activities but different chemical properties.
2H-1,2,3-Triazoles: These compounds share some structural similarities with indazoles and have comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness: BENZONITRILE, o-(2H-INDAZOL-2-YL)- is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
81265-86-3 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-2-4-8-14(11)17-10-12-6-1-3-7-13(12)16-17/h1-8,10H |
InChI Key |
MKHLUYSLGRTLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















